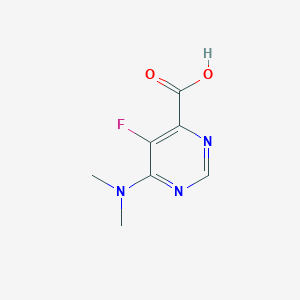

6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid

Description

6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative with a dimethylamino group at position 6 and a carboxylic acid moiety at position 3. Its molecular formula is C₇H₇FN₃O₂, and it exhibits unique electronic and steric properties due to the electron-donating dimethylamino group and the electron-withdrawing fluorine atom. This compound is of interest in medicinal chemistry, particularly for antitubercular applications, as pyrimidine derivatives are known to target nucleic acid synthesis pathways in pathogens like Mycobacterium tuberculosis .

Properties

IUPAC Name |

6-(dimethylamino)-5-fluoropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O2/c1-11(2)6-4(8)5(7(12)13)9-3-10-6/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVWOJIJSMFULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid (CAS No.: 1936383-88-8) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the 5-position and a dimethylamino group at the 6-position of the pyrimidine ring, which may contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in cell proliferation and survival pathways. The following mechanisms have been observed:

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the table below:

| Activity | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| CDK Inhibition | 2.95 | MDA-MB-231 | |

| Antiviral Activity | Not specified | Influenza A virus | |

| Cytotoxicity | 17.02 | MCF-7 |

Case Studies

- Anticancer Activity : In a study evaluating various pyrimidine derivatives, this compound demonstrated significant cytotoxic effects against breast cancer cell lines, with an IC50 value lower than that of the standard chemotherapy agent 5-Fluorouracil (5-FU) . This suggests its potential as a therapeutic agent in cancer treatment.

- Inhibition of Viral Replication : Although specific case studies on this compound are scarce, related pyrimidine derivatives have shown promising results in inhibiting viral replication, particularly against influenza viruses. The structural characteristics of this compound suggest it may share similar antiviral properties .

Safety and Toxicology

Preliminary toxicity assessments indicate that pyrimidine derivatives generally exhibit favorable safety profiles at therapeutic doses. For instance, studies involving oral administration in animal models have shown minimal adverse effects at high doses . However, comprehensive toxicological evaluations specific to this compound are necessary for clinical applications.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 5 and 6, significantly altering their reactivity, solubility, and biological activity.

Key Observations :

- Solubility: The dimethylamino group in the target compound enhances water solubility compared to methoxy () or chloro () analogs, which are less polar .

- Electron Effects: Fluorine at position 5 increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogs .

- Metabolic Stability: Fluorine and dimethylamino groups may reduce oxidative metabolism, improving bioavailability relative to methoxy or chloro derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Dimethylamino)-5-fluoropyrimidine-4-carboxylic acid typically follows a multi-step approach involving:

- Construction of the pyrimidine core,

- Introduction of fluorine at the 5-position,

- Installation of the dimethylamino group at the 6-position,

- Functionalization at the 4-position to yield the carboxylic acid.

Key synthetic steps include nucleophilic aromatic substitution (S_NAr), halogenation, and selective hydrolysis or oxidation to achieve the carboxylic acid.

Preparation of Fluorinated Pyrimidine Intermediates

A crucial intermediate in the synthesis is 4,6-dichloro-5-fluoropyrimidine, which serves as a versatile precursor for further substitution reactions.

Method for 4,6-Dichloro-5-fluoropyrimidine:

- 4,6-Dihydroxy-5-fluoropyrimidine or its alkali metal salt is reacted with phosphorus oxychloride (POCl_3) to substitute hydroxyl groups with chlorine atoms.

- The reaction is preferably carried out in nitrobenzene solvent, which allows the process to proceed without additional catalysts or with 4-dimethylaminopyridine (DMAP) as a sole catalyst.

- This method offers high yields and low by-product formation.

- The product can be isolated by distillation, and the reaction medium can be recycled, enhancing process efficiency.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4,6-Dihydroxy-5-fluoropyrimidine + POCl_3 | Formation of 4,6-dichloro-5-fluoropyrimidine |

| 2 | Nitrobenzene solvent, optional DMAP catalyst | High yield, low by-products, recyclable solvent system |

Introduction of the Dimethylamino Group at the 6-Position

The 6-position substitution with a dimethylamino group is commonly achieved via nucleophilic aromatic substitution on the 4,6-dichloro-5-fluoropyrimidine intermediate:

- The chlorine at the 6-position is selectively displaced by dimethylamine under controlled conditions.

- This substitution typically occurs in polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethanol with bases like N,N-diisopropylethylamine (DIPEA) to facilitate nucleophilic attack.

- The reaction temperature is maintained around 80 °C to optimize substitution efficiency.

Functionalization at the 4-Position to Carboxylic Acid

The 4-position chlorine in the intermediate 6-(dimethylamino)-5-fluoro-4-chloropyrimidine can be converted to a carboxylic acid via:

- Hydrolysis under acidic or basic conditions to yield the corresponding 4-hydroxy derivative.

- Subsequent oxidation or direct hydrolysis to the carboxylic acid.

- Alternatively, a nucleophilic substitution with carboxylate nucleophiles or direct carboxylation under CO_2 pressure has been explored in related pyrimidine systems.

Representative Synthetic Route Summary

| Step | Intermediate/Product | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | 4,6-Dichloro-5-fluoropyrimidine | POCl_3, nitrobenzene, DMAP catalyst (optional), heat | High yield, low by-products |

| 2 | 6-(Dimethylamino)-4-chloro-5-fluoropyrimidine | Dimethylamine, DIPEA, DMF or ethanol, 80 °C | Nucleophilic aromatic substitution at C6 |

| 3 | This compound | Hydrolysis/oxidation or nucleophilic substitution at C4 | Conversion of 4-chloro to carboxylic acid |

Research Findings and Optimization

- The use of nitrobenzene as a solvent in the chlorination step significantly improves yield and reduces by-products compared to other solvents such as chlorobenzene or dichloroethane.

- Catalysis by 4-dimethylaminopyridine (DMAP) enhances the chlorination efficiency and allows easier isolation of the chlorinated intermediate.

- The nucleophilic substitution at the 6-position with dimethylamine is highly selective and proceeds under mild conditions, preserving the fluorine atom at the 5-position, which is crucial for biological activity.

- Careful control of reaction temperature and stoichiometry is necessary to avoid side reactions such as over-substitution or hydrolysis of sensitive intermediates.

- The fluorine atom at the 5-position is stable under these conditions but requires attention due to potential metabolic defluorination in biological systems, as noted in related fluoropyrimidine studies.

Q & A

Q. What are the recommended synthetic routes for 6-(dimethylamino)-5-fluoropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

- Condensation reactions : Starting materials like fluorinated pyrimidine precursors are condensed with dimethylamine derivatives under basic conditions. For example, ethyl esters of pyrimidine-carboxylic acids (e.g., ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate) can be hydrolyzed to the carboxylic acid form .

- Fluorination strategies : Electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., using KF in polar aprotic solvents) may introduce the 5-fluoro group .

- Cyclization : Guanidine or urea derivatives are often used to close the pyrimidine ring .

Key Considerations : Temperature (80–120°C), solvent choice (DMF, THF), and catalyst (e.g., Pd for cross-couplings) significantly affect yield. For instance, excessive heating may deactivate the dimethylamino group via oxidation .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify substituents (e.g., dimethylamino δ ~2.8–3.2 ppm; carboxylic acid proton absent due to exchange).

- FT-IR : Carboxylic acid C=O stretch ~1700 cm⁻¹; C-F stretch ~1100 cm⁻¹ .

- Chromatography :

- HPLC : Purity ≥95% (C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₇H₉FN₃O₂: calc. 202.06 g/mol) .

Q. What functional groups dominate its reactivity, and how do they influence derivatization?

Methodological Answer:

- Carboxylic Acid (-COOH) : Participates in esterification, amidation, or salt formation. Pre-activation with HATU/DCC enables coupling with amines .

- Dimethylamino (-N(CH₃)₂) : Electron-donating group enhances nucleophilic substitution at adjacent positions but may require protection (e.g., Boc) under acidic conditions .

- 5-Fluoro Substituent : Electron-withdrawing effect directs electrophilic attacks to the 2- and 4-positions of the pyrimidine ring .

Advanced Research Questions

Q. How do reaction mechanisms differ for nucleophilic substitution at the 4-carboxylic acid vs. 5-fluoro positions?

Methodological Answer:

- 4-Carboxylic Acid : Reacts via activation to acyl chloride (SOCl₂) or mixed anhydride, followed by nucleophilic attack (e.g., by amines to form amides). Steric hindrance from the dimethylamino group may slow reactivity .

- 5-Fluoro Position : Fluorine’s poor leaving-group ability limits direct substitution. Metal-catalyzed cross-coupling (e.g., Suzuki with boronic acids) or radical-mediated pathways are preferred .

Contradiction Note : Some studies report unexpected stability of the 5-fluoro group under basic conditions, possibly due to resonance stabilization with the pyrimidine ring .

Q. How should researchers address contradictions in reported solubility and stability data?

Methodological Answer:

- Solubility : Conflicting reports may arise from polymorphic forms. Test in multiple solvents (e.g., DMSO for stock solutions; aqueous buffers at pH 4–7 for biological assays) .

- Stability : Degradation under UV light or high humidity (due to hygroscopicity) necessitates storage in anhydrous conditions at RT. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What strategies optimize this compound’s use in metal-catalyzed cross-coupling reactions?

Methodological Answer:

- Pre-functionalization : Convert the carboxylic acid to a boronate ester or stannane for Suzuki/Stille couplings.

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl-aryl bonds; CuI for Ullmann-type reactions .

- Solvent/Base Optimization : Use toluene/K₃PO₄ for Suzuki; DMF/Cs₂CO₃ for Buchwald-Hartwig aminations .

Q. How can researchers assess its potential biological activity despite limited direct studies?

Methodological Answer:

- In Silico Screening : Molecular docking to enzymes (e.g., thymidylate synthase) using the dimethylamino group as a hydrogen-bond donor .

- In Vitro Assays : Test against bacterial strains (MIC for antimicrobial activity) or cancer cell lines (MTT assay for cytotoxicity) .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid) to identify critical substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.